His-Cys-Lys-Phe-Trp-Trp
Overview
Description
The hexapeptide His-Cys-Lys-Phe-Trp-Trp is a synthetic sequence designed for specific studies in biochemistry and molecular biology. This sequence includes amino acids with unique side chains: histidine (His), cysteine (Cys), lysine (Lys), phenylalanine (Phe), and tryptophan (Trp) repeated twice, which are known for their distinctive chemical properties and roles in biological systems.
Synthesis Analysis
Peptide synthesis generally involves the stepwise addition of amino acids or the coupling of smaller peptides in a specific sequence. For hexapeptides like His-Cys-Lys-Phe-Trp-Trp, solid-phase synthesis is a common method, allowing for the precise assembly of amino acid sequences through repetitive cycles of deprotection and coupling reactions (Cheng et al., 2001).
Molecular Structure Analysis
The molecular structure of peptides is crucial for their biological function. Techniques such as NMR spectroscopy and X-ray crystallography are used to determine the conformation and spatial arrangement of atoms within the peptide. The structure of peptides similar to His-Cys-Lys-Phe-Trp-Trp would be characterized by their secondary structures (e.g., α-helices, β-sheets) and the specific orientation of side chains which influence their biological activity and interaction with other molecules (Onesti et al., 1995).
Chemical Reactions and Properties
The chemical reactivity of peptides is influenced by the functional groups of their amino acid residues. For His-Cys-Lys-Phe-Trp-Trp, the presence of cysteine allows for the formation of disulfide bridges, contributing to the stability of the peptide's tertiary structure. The aromatic residues (Phe and Trp) may participate in π-π interactions, while the basic side chain of Lys and the imidazole group of His can engage in ionic interactions and hydrogen bonding (McKenzie et al., 2000).
Physical Properties Analysis
The physical properties of peptides, including solubility, thermal stability, and hydrophobicity, are determined by their amino acid composition and sequence. The solubility of His-Cys-Lys-Phe-Trp-Trp in aqueous or organic solvents would be influenced by the hydrophobic residues (Phe, Trp) and the charged residues (His, Lys, Cys), affecting its application in biological studies and pharmaceutical formulations (Asgharzadeh et al., 2019).
Chemical Properties Analysis
The chemical properties of His-Cys-Lys-Phe-Trp-Trp, such as reactivity towards specific enzymes, potential for post-translational modifications, and ability to form complexes with metals or other small molecules, are key to its functionality. For example, the cysteine residue offers potential for redox reactions and metal binding, while the basic nature of Lys and the nucleophilic character of His can facilitate enzyme-substrate interactions and catalysis (Bradford et al., 2009).
Scientific Research Applications
Specific Scientific Field
Application Summary
The peptide sequence is similar to a synthetic hexapeptide, His-D-Trp-Ala-Trp-D-Phe-Lys-NH2 (GHRP), which has been reported to have remarkable growth hormone (GH) releasing activity in a variety of species, especially in humans .
Methods of Application
The peptide is administered to subjects, and plasma GH responses are measured . The administration can be done intranasally .
Results or Outcomes
The administration of GHRP resulted in increased plasma GH and IGF-I levels in normal men .
Inhibition of HIV-1 Integrase
Specific Scientific Field
Application Summary
His-Cys-Lys-Phe-Trp-Trp inhibits HIV-1 integrase (IN)-mediated 3′-processing and integration of HIV DNA .
Results or Outcomes
The peptide is also active on integrases from HIV-2, feline immunodeficiency virus, and Moloney murine leukemia virus .
Functionalization and Conjugation of Proteins and Peptides at Tyrosine Residues
Specific Scientific Field
Application Summary
The peptide sequence contains a tyrosine residue, which is susceptible to various post-translational modifications . This makes it a potential tool for investigating the function of tyrosine in proteins and bioactive peptides .
Methods of Application
The exact methods of application are not specified in the sources, but it likely involves the use of the peptide in biochemical assays .
Results or Outcomes
The outcomes of these investigations could have significant relevance across various disciplines, including chemical, biological, medical, and material sciences .
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H55N11O7S/c47-17-9-8-16-36(53-45(62)40(25-65)57-41(58)33(48)21-30-24-49-26-52-30)42(59)54-37(18-27-10-2-1-3-11-27)43(60)55-38(19-28-22-50-34-14-6-4-12-31(28)34)44(61)56-39(46(63)64)20-29-23-51-35-15-7-5-13-32(29)35/h1-7,10-15,22-24,26,33,36-40,50-51,65H,8-9,16-21,25,47-48H2,(H,49,52)(H,53,62)(H,54,59)(H,55,60)(H,56,61)(H,57,58)(H,63,64)/t33-,36-,37-,38-,39-,40-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHDAFCBITUNSR-CCMAZBEPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CC6=CN=CN6)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)[C@H](CC6=CN=CN6)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H55N11O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00433657 | |
Record name | His-Cys-Lys-Phe-Trp-Trp | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00433657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
906.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
His-Cys-Lys-Phe-Trp-Trp | |
CAS RN |
172546-75-7 | |
Record name | His-Cys-Lys-Phe-Trp-Trp | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00433657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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